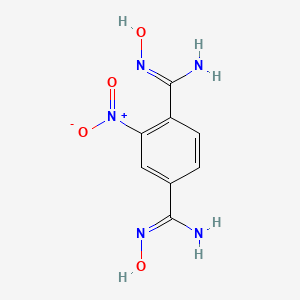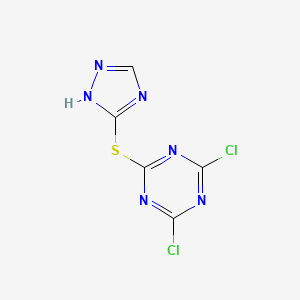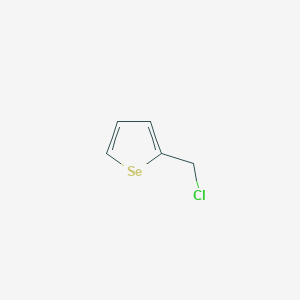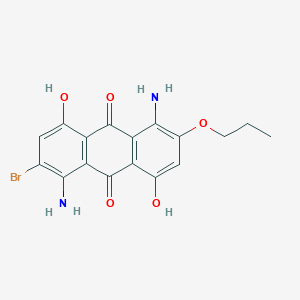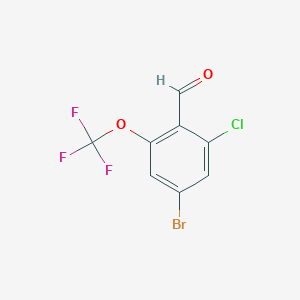
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and trifluoromethoxy precursors under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde include:
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Lacks the chlorine atom but retains the bromine and trifluoromethoxy groups.
2-Bromo-4-chloro-6-(trifluoromethoxy)benzaldehyde: Similar structure with different positioning of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a quinoline core instead of a benzaldehyde core.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C8H3BrClF3O2 |
|---|---|
Molecular Weight |
303.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-3H |
InChI Key |
IMPPFRHVGMMCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


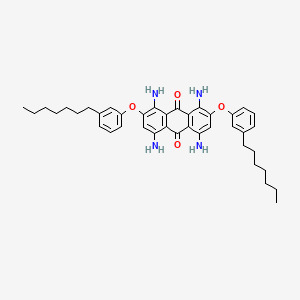
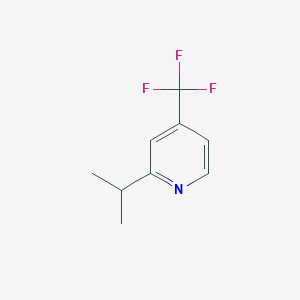
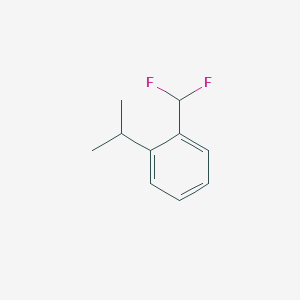
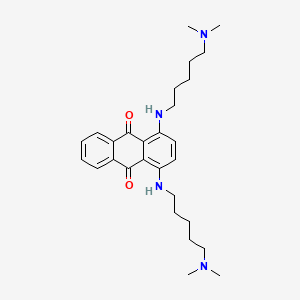
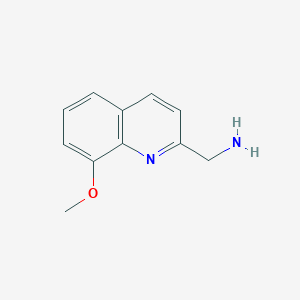

![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
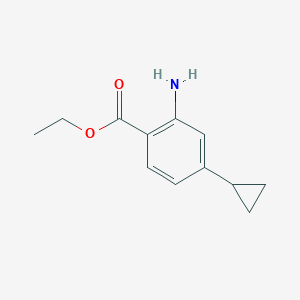
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)

